2,4-dimethyl-N-(3-(1-naphthylamino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dimethyl-N-(3-(1-naphthylamino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMSB and belongs to the class of sulfonamide compounds.
Wirkmechanismus
The mechanism of action of DMSB involves the inhibition of certain enzymes involved in various cellular processes. DMSB has been shown to inhibit the activity of histone deacetylase (HDAC) enzymes, which play a crucial role in the regulation of gene expression. By inhibiting HDAC enzymes, DMSB can induce the expression of certain genes that are involved in apoptosis and other cellular processes.
Biochemical and Physiological Effects:
DMSB has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective effects, DMSB has also been studied for its potential use as an anti-inflammatory agent. DMSB has been shown to inhibit the activity of certain enzymes involved in the inflammatory response, which can reduce inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
DMSB has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. DMSB is also relatively non-toxic, which makes it suitable for in vitro and in vivo studies. However, one limitation of DMSB is that it is a relatively new compound, and its long-term effects and potential side effects are not yet fully understood.
Zukünftige Richtungen
There are several future directions for research on DMSB. One area of research is to further explore the potential applications of DMSB in cancer research. This includes studying the effects of DMSB on different types of cancer cells and exploring its potential use in combination with other anti-cancer drugs. Another area of research is to study the effects of DMSB on neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of DMSB and its potential long-term effects.
Synthesemethoden
The synthesis of DMSB involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with 3-amino-1-naphthaleneacetic acid in the presence of a base. The resulting compound is then subjected to a condensation reaction with 4-hydroxy-1-naphthaldehyde to yield DMSB. The synthesis of DMSB is a simple and efficient process that can be easily scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
DMSB has shown potential applications in various fields of scientific research. One of the most promising applications of DMSB is in the field of cancer research. DMSB has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of certain enzymes involved in cancer progression. DMSB has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
Molekularformel |
C28H22N2O3S |
---|---|
Molekulargewicht |
466.6 g/mol |
IUPAC-Name |
(NZ)-2,4-dimethyl-N-[3-(naphthalen-1-ylamino)-4-oxonaphthalen-1-ylidene]benzenesulfonamide |
InChI |
InChI=1S/C28H22N2O3S/c1-18-14-15-27(19(2)16-18)34(32,33)30-25-17-26(28(31)23-12-6-5-11-22(23)25)29-24-13-7-9-20-8-3-4-10-21(20)24/h3-17,29H,1-2H3/b30-25- |
InChI-Schlüssel |
AZZIOWWPTZKZJA-JVCXMKTPSA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC5=CC=CC=C54)C |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC5=CC=CC=C54)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC5=CC=CC=C54)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.